molecular formula C10H19NO4 B2362015 Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- CAS No. 494797-11-4

Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-

Cat. No.: B2362015
CAS No.: 494797-11-4
M. Wt: 217.265
InChI Key: NEIGWFMADWPGEL-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-” is a chemical compound with the molecular formula C10H19NO4 . It is also known by other synonyms such as "(2R)-2-[[[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]butanoic acid" . The compound has a molecular weight of 217.26216 .


Molecular Structure Analysis

The InChI key for this compound is NEIGWFMADWPGEL-SSDOTTSWSA-N . The InChI string is InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 . The canonical SMILES representation is CCC(CNC(=O)OC©©C)C(=O)O .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H19NO4), molecular weight (217.26216), and structural representations (InChI and SMILES) . Other properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

  • Enzymatic Synthesis for Cardiovascular Drug Precursors : The asymmetric reduction of 2-chloro-3-oxo-ester, a compound related to Butanoic acid, into high-purity diltiazem precursors using a Candida ketoreductase has been studied. This process offers an eco-friendly and cost-effective route for synthesizing pharmaceutically relevant cardiovascular drugs (Chen et al., 2021).

  • Forensic Detection of Synthetic Cannabinoids : Research on the detection of a new tert-Leucinate synthetic cannabinoid, which includes a similar structure to Butanoic acid, in human hair has been conducted. This is significant for forensic applications in identifying drug abuse cases (Shi et al., 2020).

  • Flavor Generation in Food Products : The reaction of amino acids with carbonyl compounds, which includes derivatives of Butanoic acid, has been studied for generating flavors in cheese. This research is essential for the food industry to enhance flavors in dairy products (Griffith & Hammond, 1989).

  • Synthesis of Chemically Modified Amino Acids : The synthesis of chemically modified amino acids for potential use in peptide and protein ligands design has been explored. This includes the use of derivatives of Butanoic acid as intermediates in the synthesis process (Li, Patel, & Hruby, 1993).

  • Synthesis of Antimicrobial Agents : The synthesis and evaluation of N-Substituted-β-amino Acid Derivatives containing derivatives of Butanoic acid have been studied for their antimicrobial activity against various pathogens. This research contributes to the development of new antimicrobial agents (Mickevičienė et al., 2015).

Properties

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIGWFMADWPGEL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.